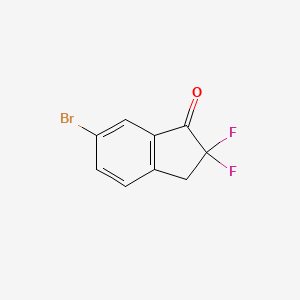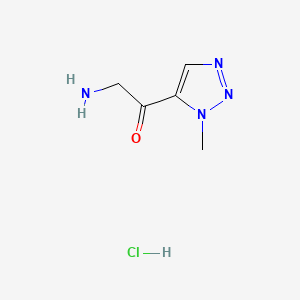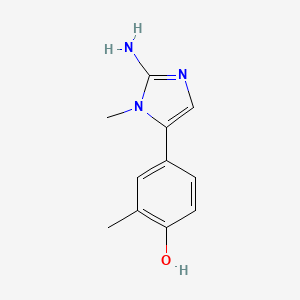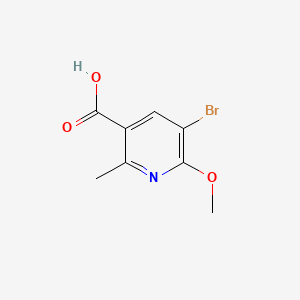![molecular formula C14H11FO2 B13475859 3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)
3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the class of biphenyl derivatives It features a biphenyl core with a fluoro substituent at the 3’ position, a methoxy group at the 4 position, and an aldehyde functional group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of a Friedel-Crafts acylation reaction followed by a series of functional group transformations. The initial step typically involves the acylation of a fluorobenzene derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Subsequent steps may include methoxylation and formylation reactions to introduce the methoxy and aldehyde groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-4’-methoxybiphenyl: Similar structure but lacks the aldehyde group.
3-Fluoro-4-methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of an aldehyde.
4-Fluoro-4’-methylbiphenyl: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the fluoro and methoxy groups along with the aldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C14H11FO2 |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
5-(3-fluorophenyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-14-6-5-11(7-12(14)9-16)10-3-2-4-13(15)8-10/h2-9H,1H3 |
InChI-Schlüssel |
OIYACMPNOOMWEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)









![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)
![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)

